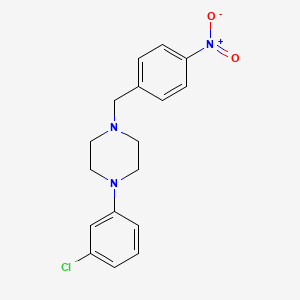
1-(3-chlorophenyl)-4-(4-nitrobenzyl)piperazine
説明
Synthesis Analysis
The synthesis of related piperazine derivatives involves multiple steps, including alkylation, acidulation, reduction of the nitro group, diazotization, substitution, and hydrolysis reactions. For instance, the synthesis of 1-(2,3-dichlorophenyl)piperazine from 2,6-dichloro-nitrobenzene and piperazine through these reactions results in yields of around 48.2% to 53.3% (Quan, 2006); (Ning-wei, 2005); (Ning-wei, 2006).
Molecular Structure Analysis
The molecular structure of piperazine derivatives is often confirmed through spectroscopic methods like Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy. These methods provide insight into the molecular vibrations and the electronic environment of atoms within the molecule, confirming the intended structural features of synthesized compounds (Quan, 2006); (Ning-wei, 2005).
Chemical Reactions and Properties
Piperazine derivatives participate in various chemical reactions, highlighting their reactivity and potential for further chemical modification. For example, they can undergo reactions such as Ullmann coupling, providing a versatile pathway for the synthesis of complex molecules (Ning-wei, 2006).
Physical Properties Analysis
The physical properties of piperazine derivatives, such as solubility, melting point, and crystalline structure, can significantly influence their application in pharmaceutical formulations and material science. X-ray crystallography offers detailed insights into the arrangement of molecules in the solid state, which is crucial for understanding and predicting the behavior of these compounds in various conditions (Wang et al., 2004).
Chemical Properties Analysis
The chemical properties, such as reactivity with other substances, stability under different conditions, and the ability to form complexes with metals or other organic compounds, define the applications of piperazine derivatives in synthesis and drug design. Studies on compounds like 1,4-bis(4-nitrosophenyl)piperazine highlight the potential of piperazine derivatives to act as bridging ligands in dinuclear complexes, offering pathways for the development of novel materials and catalysts (Wirth et al., 2012).
科学的研究の応用
Pharmaceutical Intermediates :
- 1-(2,3-dichlorophenyl)piperazine, a related compound, is noted for its role as a pharmaceutical intermediate. Its synthesis from 2,6-dichloro-nitrobenzene and piperazine involves alkylation, acidulation, reduction of the nitro group, diazotization, substitution, and hydrolysis, with a total yield of 48.2%. This process and the resultant structure of the compound have implications for similar compounds like 1-(3-chlorophenyl)-4-(4-nitrobenzyl)piperazine (Quan, 2006).
Anticancer Potential :
- A series of 1,2,4-triazine derivatives bearing piperazine amide moiety, which could include 1-(3-chlorophenyl)-4-(4-nitrobenzyl)piperazine, have been synthesized and investigated for potential anticancer activities. These compounds, particularly those with 3-chlorophenyl and 4-chlorophenyl substitutions, demonstrated promising antiproliferative effects against MCF-7 breast cancer cells, comparable to cisplatin (Yurttaş et al., 2014).
- Another study synthesized [1-(4-Chlorophenyl) cyclopropyl] (piperazin-1-yl) methanone derivatives, showing significant in vitro anticancer activity against human breast cancer cell lines. Some of these compounds also exhibited notable antituberculosis properties (Mallikarjuna et al., 2014).
Antimicrobial Activity :
- Piperazine and triazolo-pyrazine derivatives, including those with a chlorophenyl moiety, were synthesized and showed antimicrobial activity against bacterial and fungal strains. One specific compound with a 3-chlorophenyl substitution demonstrated superior growth inhibition against A. baumannii, highlighting the potential of such compounds in antimicrobial applications (Patil et al., 2021).
Structural and Electronic Properties :
- Investigations into the structural, electronic, molecular, and biological properties of a compound similar to 1-(3-chlorophenyl)-4-(4-nitrobenzyl)piperazine revealed insights into its potential use in drug development. The study focused on the synthesis of 4-(3-chlorophenyl)-1-(3-chloropropyl)piperazin-1-ium chloride, exploring its structural, electronic, and biological properties, which could be relevant for similar chlorophenyl piperazine derivatives (Bhat et al., 2018).
Spectroscopic Studies :
- Spectroscopic investigations of 1-(4-Chlorophenyl) piperazine, which is structurally related to the compound of interest, provided valuable insights into its conformational analysis, vibrational spectra, and electronic properties. These findings can be extrapolated to understand the properties of 1-(3-chlorophenyl)-4-(4-nitrobenzyl)piperazine (Dikmen, 2019).
特性
IUPAC Name |
1-(3-chlorophenyl)-4-[(4-nitrophenyl)methyl]piperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN3O2/c18-15-2-1-3-17(12-15)20-10-8-19(9-11-20)13-14-4-6-16(7-5-14)21(22)23/h1-7,12H,8-11,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOAJBCSSLRLQDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=C(C=C2)[N+](=O)[O-])C3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5257611 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-(3-{[1-(ethylsulfonyl)piperidin-4-yl]oxy}benzoyl)morpholine](/img/structure/B5618009.png)
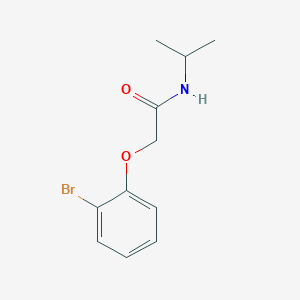
![N-[2-(1,3-benzothiazol-2-yl)ethyl]-5-oxo-1-(2-pyridinylmethyl)-3-pyrrolidinecarboxamide](/img/structure/B5618019.png)
![{(3R*,4R*)-1-[(3-ethyl-1H-indol-2-yl)carbonyl]-4-[(4-methylpiperazin-1-yl)methyl]pyrrolidin-3-yl}methanol](/img/structure/B5618027.png)
![3-(piperidin-1-ylcarbonyl)-N-[3-(1H-pyrazol-1-yl)propyl]benzenesulfonamide](/img/structure/B5618031.png)
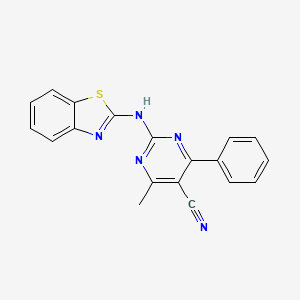
![N-[1-(3,4-dimethylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]pyrimidine-4,6-diamine](/img/structure/B5618044.png)
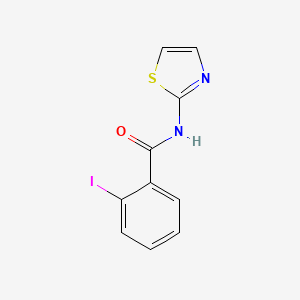
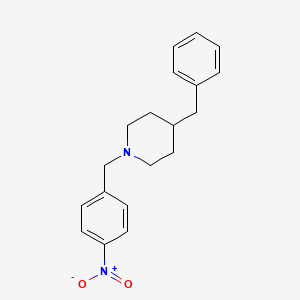
![2-(4-{6-amino-2-[(4-methylbenzyl)thio]pyrimidin-4-yl}-1-methylpiperazin-2-yl)ethanol](/img/structure/B5618075.png)
![5-[3-methoxy-4-(3-methylbutoxy)benzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B5618079.png)
![4-{5-[1-(1H-pyrazol-1-yl)propyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5618085.png)
![N,N'-[2-(trifluoromethyl)-1,4-phenylene]diacetamide](/img/structure/B5618088.png)
![8-[(4-hydroxy-6,8-dimethylquinolin-2-yl)methyl]-3-methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5618110.png)